Beta-Amyloid (15-36) is a peptide fragment derived from the larger beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is part of a series of peptides that arise from the cleavage of the amyloid precursor protein. Beta-Amyloid (15-36) has garnered attention due to its potential role in amyloid plaque formation and neurodegeneration.
Beta-Amyloid peptides are generated through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase. The production of these peptides, including Beta-Amyloid (15-36), occurs primarily in the brain, where they can aggregate and form plaques that are characteristic of Alzheimer's disease pathology .
Beta-Amyloid (15-36) falls under the classification of neuropeptides and is categorized specifically as an amyloid peptide. It is a fragment of the broader class of beta-amyloid peptides, which vary in length from 39 to 43 amino acids, with Beta-Amyloid (15-36) being a truncated version that retains certain bioactive properties associated with longer forms .
The synthesis of Beta-Amyloid (15-36) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. This technique is advantageous for synthesizing peptides that are difficult to produce due to their propensity to aggregate.
Beta-Amyloid (15-36) consists of 22 amino acids and exhibits a specific sequence that contributes to its ability to aggregate. The molecular structure includes regions that can adopt beta-sheet conformations, which are critical for its aggregation properties.
The molecular formula for Beta-Amyloid (15-36) can be represented as CHNO, reflecting its complex composition. Structural analyses often utilize techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized peptides .
Beta-Amyloid (15-36) participates in various chemical reactions, primarily involving aggregation into larger oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism by which Beta-Amyloid (15-36) contributes to neurotoxicity involves several pathways:
Studies have shown that even low concentrations of Beta-Amyloid (15-36) can induce significant neurotoxic effects in neuronal cultures, highlighting its potency as a neurotoxic agent .
Beta-Amyloid (15-36) is typically a white powder at room temperature and exhibits solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
Relevant data indicate that environmental factors significantly influence its stability and aggregation behavior .
Beta-Amyloid (15-36) serves several important roles in scientific research:
The Aβ(15-36) fragment adopts a characteristic cross-β sheet structure, the hallmark of amyloid fibrils. This architecture features β-strands running perpendicular to the fibril axis, with hydrogen bonds parallel to the axis, creating a highly stable scaffold. Within this framework, residues 17-21 (Lys-Leu-Val-Phe-Phe, KLVFF) and 30-36 (Ala-Ile-Ile-Gly-Leu-Met-Val) form the primary β-sheet regions (β1 and β2 respectively) connected by a loop/turn stabilized by a salt bridge between Asp23 and Lys28 [5] [8]. Solid-state NMR and molecular dynamics simulations reveal that the U-shaped architecture is remarkably conserved across polymorphs, with the two β-sheets oriented approximately 90 degrees relative to each other [8].
Protofilament packing involves intimate face-to-face interactions primarily mediated by the KLVFF motifs (β1 sheets) from adjacent peptide layers. These interfaces are stabilized by extensive van der Waals contacts and complementary side-chain interdigitation, particularly involving Val18, Phe19, and Phe20. The C-terminal β2 sheet (residues 30-36) contributes to packing through hydrophobic contacts involving Ile31, Ile32, and Met35. Molecular dynamics simulations at 330 K demonstrate that residues within the β-sheet regions exhibit significantly lower root-mean-square fluctuations (RMSF < 1.0 Å) compared to loop residues (RMSF ~ 2.5 Å), indicating the rigidity of the cross-β core [8]. The D23-K28 salt bridge dynamically exchanges between intra-chain and inter-chain configurations, contributing to turn stabilization and modulating packing efficiency [8].
Table 1: Key Structural Elements and Interactions in Aβ(15-36) Cross-β Architecture
Structural Element | Residue Range | Key Residues | Stabilizing Interactions | Dynamic Properties |
---|---|---|---|---|
β1 Strand | 17-21 | V18, F19, F20 | Hydrophobic packing, π-stacking (F19/F20) | Low fluctuation (RMSF < 1.0 Å) |
Turn/Loop | 23-29 | D23, K28 | D23-K28 salt bridge (intra/inter-chain) | Moderate fluctuation (RMSF ~ 1.5-2.5 Å), salt bridge exchange |
β2 Strand | 30-36 | I31, I32, M35 | Hydrophobic packing, van der Waals contacts | Low fluctuation (RMSF < 1.0 Å), I31-I32 packing critical |
Protofilament Interface | N/A | F19, F20 (β1); I31, I32 (β2) | Steric zipper interactions, side-chain interdigitation | Stability dependent on interface size and register |
Aβ(15-36) exhibits significant conformational polymorphism, evident in soluble oligomeric intermediates. These polymorphs differ in the specific segments participating in β-sheet formation and their relative orientation. Segmental polymorphism arises because multiple regions within Aβ(15-36) can form steric zippers—tightly mated pairs of β-sheets held together by interdigitating side chains [5] [8]. Key polymorphic interfaces identified through microcrystal structures include segments 16-21 (LVFFAE), 27-32 (GSNKGA), and 35-42 (AIIGLMV) [8].
Oligomers formed from Aβ(15-36) display distinct structural features:
This polymorphism manifests in oligomers with diverse morphologies (spherical, annular, protofibrillar) and toxicities. Polymorphs with exposed hydrophobic clusters, particularly around the KLVFF region, exhibit enhanced membrane binding and disruption capabilities [5].
Table 2: Characteristics of Aβ(15-36) Segmental Polymorphs
Polymorph Type | Core Segment | β-Sheet Arrangement | Key Stabilizing Interactions | Relative Stability | Potential Pathological Relevance |
---|---|---|---|---|---|
16-21P | LVFFAE (16-21) | Parallel β-sheets | Phe19-Phe19' stacking, V18-A21' packing | Moderate | Early oligomer formation, membrane disruption |
16-21AP | LVFFAE (16-21) | Antiparallel β-sheets | F19-F20' contacts, altered salt bridge dynamics | Lower than parallel | Associated with D23N mutant toxicity |
27-32 | GSNKGA (27-32) | Parallel β-sheets | Asn27-Lys28 polar contacts, Gly29-Ala30 packing | Moderate | Alters turn dynamics and salt bridge |
35-42 | AIIGLM (35-40) | Parallel β-sheets | Ile31-Ile32' hydrophobic core, Met35 packing | High | Core of mature fibrils, stability |
30-42 | AIIGLMV (30-36) | Parallel β-sheets | Extended hydrophobic interface (I31, I32, L34, M35, V36) | Highest | Predominant in compact fibrillar aggregates |
Aβ(15-36) aggregation follows a nucleation-dependent polymerization mechanism characterized by distinct kinetic phases: lag (nucleation), growth (elongation), and plateau (saturation). This process is strongly accelerated by secondary nucleation pathways where existing fibril surfaces catalyze the formation of new oligomers [4] [7].
The lag phase duration is highly sensitive to peptide concentration, temperature, pH, and agitation. Seeding with preformed fibrils drastically shortens or eliminates the lag phase by providing templates for elongation. Environmental factors promoting β-sheet formation (e.g., moderate ionic strength, slight acidic pH) accelerate nucleation [5] [7].
The central hydrophobic cluster (CHC), ¹⁷KLVFF²¹, is the primary driver of Aβ(15-36) self-assembly. This motif mediates the initial hydrophobic collapse and subsequent stabilization of aggregates through multiple interactions:
Small molecules designed to target the KLVFF motif (e.g., via aromatic stacking or hydrophobic complementarity) effectively inhibit aggregation. Molecular dynamics simulations of inhibitors like D-Trp-Aib show binding to Phe19/Phe20, disrupting the hydrophobic core and preventing β-sheet formation within the nucleus [3] [5].
Table 3: Contribution of Hydrophobic Core Residues in Aβ(15-36) to Aggregation
Residue | Position in KLVFF | Role in Aggregation | Impact of Mutation | Key Interactions |
---|---|---|---|---|
Lys16 | N-terminal flank | Modulates solubility, initial monomer contacts; can form salt bridges | K16A: Increased hydrophobicity accelerates nucleation but may reduce specificity | Electrostatic interactions with Asp23/Asp7; solvent exposure |
Leu17 | L¹⁷ in KLVFF | Hydrophobic core initiation; β-strand initiation | L17A: Reduced aggregation rate & extent | Van der Waals contacts with V18, F19, F20; backbone H-bonding |
Val18 | V¹⁸ in KLVFF | Core hydrophobic packing; side-chain interdigitation | V18A: Significant reduction in fibril stability & elongation rate | Van der Waals contacts with L17, F19, F20, I31; critical for steric zipper |
Phe19 | F¹⁹ in KLVFF | Central hydrophobic & aromatic stacking; primary nucleation site | F19A: Drastic loss of aggregation propensity & toxicity | π-π stacking with F19'/F20'; van der Waals; key target for inhibitors |
Phe20 | F²⁰ in KLVFF | Hydrophobic & aromatic stacking; interface formation | F20A: Severe impairment of fibril formation and oligomer stability | π-π stacking with F19/F19'; hydrophobic packing with I31/V36 |
Ala21/ Glu22 | C-terminal flank | Modulates turn formation; charge effects (E22) | A21G/E22Q: Alters fibril morphology & kinetics | A21: Packing with V18; E22: Potential salt bridge with K16 |
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